![molecular formula C19H22Cl2N4O B3018325 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride CAS No. 2418715-57-6](/img/structure/B3018325.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride
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Overview
Description
The compound , N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride, appears to be a chemically complex molecule that may be related to the class of compounds known as carboxamides. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their properties. For instance, N-3-(Phenylcarbamoyl)arylpyrimidine-5-carboxamides are reported as a novel class of selective Lck inhibitors, which suggests that the compound might also interact with protein kinases and could potentially serve as a selective inhibitor .
Synthesis Analysis
The synthesis of related compounds, such as the N-3-(Phenylcarbamoyl)arylpyrimidine-5-carboxamides, involves the formation of a hydrogen bond with a specific amino acid residue within the target enzyme, which in this case is the gatekeeper Thr316 of Lck . This information could be extrapolated to suggest that the synthesis of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride might also involve specific interactions with target proteins, although the exact synthesis pathway is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray co-crystal structural data . This technique allows for a detailed understanding of how these molecules interact with their targets at the atomic level. Although the exact structure of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride is not provided, it is likely that similar structural analysis techniques could be used to determine its precise conformation and how it might interact with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, such as the 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, include the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides followed by a reaction with aromatic amines . These reactions result in a series of compounds with potential antimicrobial activity. By analogy, the synthesis of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride might involve similar types of chemical reactions, although the specific reactants and conditions would likely differ.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the reported antimicrobial activity of related compounds suggests that they have significant bioactive properties . It can be inferred that N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride may also exhibit similar properties, such as solubility, stability, and bioavailability, which are important for its potential use as a pharmaceutical agent.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O.ClH/c20-15-10-22-17(12-6-7-12)24-16(15)18(25)23-14-8-19(9-14,11-21)13-4-2-1-3-5-13;/h1-5,10,12,14H,6-9,11,21H2,(H,23,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQXELQXXRXBPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C(=O)NC3CC(C3)(CN)C4=CC=CC=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride |
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